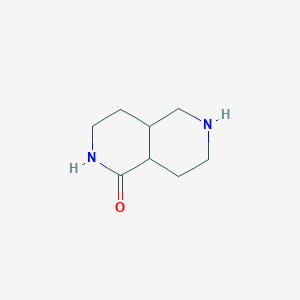

Octahydro-2,6-naphthyridin-1(2H)-one

Übersicht

Beschreibung

Octahydro-2,6-naphthyridin-1(2H)-one is a heterocyclic organic compound with a bicyclic structure. It is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Octahydro-2,6-naphthyridin-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:

Cyclization of amines and ketones: This method involves the reaction of a primary amine with a ketone under acidic or basic conditions to form the bicyclic structure.

Hydrogenation of naphthyridines: This involves the reduction of naphthyridine derivatives using hydrogen gas in the presence of a catalyst such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Octahydro-2,6-naphthyridin-1(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form naphthyridine derivatives.

Reduction: Reduction reactions can further saturate the bicyclic structure.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives, while substitution reactions can introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

Octahydro-2,6-naphthyridin-1(2H)-one has several applications in scientific research, including:

Medicinal Chemistry: It is used as a scaffold for the development of pharmaceuticals, particularly in the design of drugs targeting the central nervous system.

Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Industrial Applications: It may be used in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Octahydro-2,6-naphthyridin-1(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific application and the structure of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Naphthyridine: A parent compound with a similar bicyclic structure but less saturated.

Quinolines: Another class of heterocyclic compounds with similar biological activities.

Piperidines: Compounds with a similar six-membered ring structure.

Uniqueness

Octahydro-2,6-naphthyridin-1(2H)-one is unique due to its fully saturated bicyclic structure, which can impart different chemical and biological properties compared to its less saturated analogs.

Biologische Aktivität

Octahydro-2,6-naphthyridin-1(2H)-one, also known as a bicyclic compound within the naphthyridine family, has garnered significant attention for its diverse biological activities. This compound's unique structure, characterized by the presence of nitrogen atoms, positions it as a potential candidate in medicinal chemistry, particularly for antimicrobial and anticancer applications.

- Chemical Formula : CHNO

- Molecular Weight : Approximately 190.67 g/mol

- Structure : The saturated naphthyridine core contributes to its stability and reactivity.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound's mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymatic pathways.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies suggest that it can induce apoptosis in cancer cells through mechanisms such as:

- Inhibition of cell cycle progression.

- Induction of oxidative stress.

- Modulation of signaling pathways involved in cell survival.

The biological activity of this compound is largely attributed to its interactions with specific molecular targets:

- Enzymatic Inhibition : The compound has shown potential in inhibiting enzymes critical for cancer cell proliferation.

- Receptor Binding : Studies have indicated binding affinity to certain receptors that play a role in cellular signaling.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The findings are summarized in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This study concluded that the compound exhibits promising antimicrobial properties, particularly against Staphylococcus aureus.

Study 2: Anticancer Activity

In another investigation focusing on the anticancer effects, this compound was tested on various cancer cell lines. The results are presented in Table 2.

| Cancer Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Induction of apoptosis |

| MCF7 (Breast Cancer) | 20 | Cell cycle arrest |

| A549 (Lung Cancer) | 25 | Oxidative stress induction |

The study demonstrated that the compound effectively inhibits cancer cell growth and suggests multiple mechanisms contributing to its anticancer activity.

Eigenschaften

IUPAC Name |

3,4,4a,5,6,7,8,8a-octahydro-2H-2,6-naphthyridin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c11-8-7-2-3-9-5-6(7)1-4-10-8/h6-7,9H,1-5H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKMPHTDRZCYMKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2C1CNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.